N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 195373-66-1
VCID: VC15960693
InChI: InChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16)
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide

CAS No.: 195373-66-1

Cat. No.: VC15960693

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide - 195373-66-1

Specification

CAS No. 195373-66-1
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide
Standard InChI InChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16)
Standard InChI Key KZKNZDFNDPGOPI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC(=O)C=C2NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide consists of a 1,2-dihydroquinoline backbone with the following substituents:

  • Methyl group at position 6

  • Ketone group at position 2

  • Acetamide moiety at position 4

The planar quinoline ring system enables π-π stacking interactions, while the acetamide group enhances hydrogen-bonding potential, critical for biological target engagement .

Physicochemical Properties

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide group; limited solubility in water .

  • Melting Point: Estimated at 240–245°C based on analogs like 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate .

Table 1: Key Structural Features and Their Implications

FeaturePositionRole in Bioactivity
Quinoline coreBaseFacilitates intercalation/DNA binding
Methyl group6Enhances lipophilicity
Acetamide4Enables hydrogen bonding
Ketone2Stabilizes tautomeric forms

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step functionalization of quinoline precursors:

  • Quinoline Core Formation:

    • Cyclization of aniline derivatives with acetylacetone under acidic conditions yields 2-oxo-1,2-dihydroquinoline .

    • Example: Refluxing N-aryl acetamide with phosphoryl chloride in DMF produces 2-chloroquinoline-3-carbaldehyde, which is hydrolyzed to the 2-oxo derivative .

  • Acetylation at Position 4:

    • Reaction of 4-amino-6-methyl-2-oxo-1,2-dihydroquinoline with acetic anhydride introduces the acetamide group .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >85% purity .

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationPOCl₃, DMF, 80°C, 6 h64
HydrolysisHCl (4 M), reflux, 1 h92
AcetylationAcetic anhydride, pyridine78

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 2.12 (s, 3H, CH₃), 2.35 (s, 3H, COCH₃), 6.82–7.45 (m, 4H, aromatic) .

  • IR Spectroscopy:

    • Peaks at 1685 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

  • Mass Spectrometry:

    • ESI-MS m/z 217.1 [M+H]⁺ .

Pharmacological Applications

Antiplatelet Activity

Structural analogs like 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate demonstrate CRTAase-mediated antiplatelet effects by acetylating platelet nitric oxide synthase (NOS), enhancing NO production, and inhibiting ADP/arachidonic acid-induced aggregation . The acetamide group in N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide may similarly modulate NOS activity.

Immunomodulation

Quinoline acetamides are explored as RORγ modulators for autoimmune diseases. Patent WO2018138362 highlights analogs with inverse agonist activity against RORγ, reducing psoriasis severity by 30% in clinical models .

Table 3: Comparative Pharmacological Profiles of Quinoline Derivatives

CompoundActivity (IC₅₀)Target
6-Acetoxyquinolin-2-one 5 µM (antiplatelet)CRTAase/NOS
N-Substituted thiourea 2 µM (antitumor)Tyrosine kinase
VTP-43742 350 mg (PASI-30)RORγ

Mechanism of Action

Enzyme Modulation

  • CRTAase Activation: Acetamide derivatives acetylate calreticulin, enhancing NOS activity and NO synthesis, which suppresses platelet aggregation .

  • Kinase Inhibition: The planar quinoline core competitively binds ATP pockets in kinases, blocking phosphorylation cascades .

Receptor Interactions

  • RORγ Inverse Agonism: Substituted quinolines stabilize RORγ in an inactive conformation, reducing IL-17 production in Th17 cells .

Comparative Analysis with Structural Analogs

Bioavailability Enhancements

  • 6-Methyl vs. 6-Acetoxy: Methyl substitution improves metabolic stability compared to ester-containing analogs .

  • 4-Acetamide vs. 3-Acetyl: Position 4 substitution minimizes steric hindrance, enhancing target affinity .

Synthetic Accessibility

  • N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide requires fewer synthetic steps than thiourea derivatives, which need azide coupling .

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